Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Overview
Description
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a chemical compound known for its unique structural features and versatile applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected cyclic structure. The presence of the 1,4-dioxaspiro[4.4]nonane moiety imparts distinctive chemical properties, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the reaction of ethyl 7-oxononanoate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which subsequently undergoes spirocyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Shares the spirocyclic core but lacks the ester functional group.
Cyclopentanone ethylene ketal: Another spiro compound with similar structural features but different functional groups.
Uniqueness: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate stands out due to the presence of both the spirocyclic structure and the ester functional group. This combination imparts unique reactivity and versatility, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.4]nonane-8-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-12-9(11)8-3-4-10(7-8)13-5-6-14-10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBINZYCZKICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288721 | |
Record name | ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-04-2 | |
Record name | NSC57393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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